An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane: Core Properties and Applications
An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,4,6,8,10,12-Hexaoxatridecane. This compound is a member of the polyoxymethylene dimethyl ether (PODE) family, a class of oxygenated solvents and fuel additives of significant interest to researchers, chemists, and professionals in drug development and materials science. This document consolidates key data on its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and safety considerations, offering field-proven insights into its practical utility.
Introduction and Chemical Identity
2,4,6,8,10,12-Hexaoxatridecane, identified by the CAS number 13352-76-6, is a linear oligomer with the chemical formula C7H16O6.[1] It belongs to the class of compounds known as polyoxymethylene dimethyl ethers (PODEs), which are characterized by a central chain of repeating oxymethylene (-O-CH2-) units, capped by methyl groups.[2][3]
The general chemical structure for PODEs is CH3O(CH2O)nCH3. For 2,4,6,8,10,12-Hexaoxatridecane, the integer 'n' is 5, and it is therefore also designated as DMM5. It is crucial to distinguish this compound from triethylene glycol dimethyl ether (triglyme), with which it is sometimes confused in commercial listings.[4] Triglyme has a different chemical structure (CH3(OCH2CH2)3OCH3), molecular formula (C8H18O4), and CAS number (112-49-2).[5][6]
The molecular structure of 2,4,6,8,10,12-Hexaoxatridecane, with its high oxygen content and absence of carbon-carbon bonds, imparts unique properties that are scientifically and commercially valuable.[2]
Physicochemical Properties
The fundamental physical and chemical properties of 2,4,6,8,10,12-Hexaoxatridecane (DMM5) are summarized in the table below. These properties are critical for its application as a solvent and fuel additive.
| Property | Value | References |
| Molecular Formula | C7H16O6 | [1] |
| Molecular Weight | 196.20 g/mol | [7] |
| CAS Number | 13352-76-6 | [1][8] |
| Appearance | Colorless liquid | |
| Melting Point | 18.3 °C | [9] |
| Boiling Point | 123-135 °C at 8 Torr | [9] |
| Purity (typical) | 95-97% | [7] |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
PODEs with n ranging from 3 to 5 are noted for their high cetane numbers (70-100), which is significantly higher than that of conventional diesel fuel (40-55).[2] This property promotes rapid auto-ignition in compression-ignition engines.[10] Additionally, their density ranges from 1.02–1.05 g/cm³ at 20°C, and they exhibit good volatility with boiling points in the range of 156–242°C for the PODE3-5 mixture.[2]
Synthesis Methodologies
The synthesis of polyoxymethylene dimethyl ethers, including 2,4,6,8,10,12-Hexaoxatridecane, typically involves the acid-catalyzed oligomerization of a formaldehyde source with an end-capping agent, such as methanol or dimethoxymethane (DMM).[2][10]
Common Synthesis Routes
A prevalent laboratory-scale and industrial method for producing PODEs is the reaction of dimethoxymethane (methylal) with a formaldehyde source like paraformaldehyde or trioxane.[3][10] This reaction is catalyzed by a variety of acidic catalysts.
The general reaction scheme is as follows:
CH3O(CH2O)CH3 + (n-1)(CH2O) → CH3O(CH2O)nCH3
Experimental Protocol: Synthesis from Methylal and Trioxane
This protocol describes a representative synthesis of a PODE mixture, from which 2,4,6,8,10,12-Hexaoxatridecane can be isolated.
Materials:
-
Methylal (Dimethoxymethane)
-
Trioxane
-
Functional ionic liquid or other suitable acid catalyst
-
Nitrogen gas for inert atmosphere
Procedure:
-
Charge a suitable pressure reactor with methylal and trioxane.
-
Add the acid catalyst to the reaction mixture.
-
Pressurize the reactor with nitrogen gas to approximately 2.0 MPa.
-
Heat the reaction mixture to the desired temperature, for instance, 413.15 K (140 °C), and maintain for a specified reaction time (e.g., 2 hours).[11]
-
After the reaction is complete, cool the reactor and carefully vent the pressure.
-
The catalyst can be separated from the product mixture by centrifugation if it is a solid or immiscible liquid.[11]
-
The resulting product will be a mixture of PODEs with varying chain lengths (n=1-8).
-
Fractional distillation under reduced pressure is then employed to separate the individual PODE oligomers, including 2,4,6,8,10,12-Hexaoxatridecane (DMM5).[11]
Caption: Synthesis workflow for 2,4,6,8,10,12-Hexaoxatridecane.
Applications in Research and Industry
The primary application of 2,4,6,8,10,12-Hexaoxatridecane and related PODEs is as a diesel fuel additive.[3] Its high oxygen content and lack of carbon-carbon bonds lead to significantly cleaner combustion.[2]
Diesel Fuel Additive
-
Soot Reduction: The oxygenated nature of PODEs promotes more complete combustion, leading to a dramatic reduction in particulate matter (soot) emissions.[2][12]
-
NOx Emissions: The use of PODEs can help to mitigate the trade-off between NOx and soot emissions that is often observed in diesel engines.[2]
-
Improved Ignition: The high cetane number of PODEs shortens the ignition delay, leading to smoother engine operation.[10]
When blended with conventional diesel fuel, typically in concentrations of 10-30% by volume, PODEs can enhance the overall performance and reduce the environmental impact of diesel engines.[2]
Solvent Properties
While less common than its application as a fuel additive, 2,4,6,8,10,12-Hexaoxatridecane can also be used as a polar aprotic solvent in various chemical reactions.
Spectroscopic Characterization
The identification and quantification of 2,4,6,8,10,12-Hexaoxatridecane are typically performed using a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a PODE like DMM5 is characterized by distinct signals for the terminal methoxy protons (CH3O-) and the central oxymethylene protons (-OCH2O-).
-
¹³C NMR: The carbon NMR spectrum provides complementary information on the chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The FT-IR spectrum of polyoxymethylenes is dominated by strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkages.[13] Other characteristic bands include those for CH2 stretching and bending.[13]
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual PODE oligomers in a mixture.[11] The mass spectrum will show a molecular ion peak corresponding to the mass of the specific PODE, along with characteristic fragmentation patterns.
Caption: Analytical workflow for the characterization of PODEs.
Safety and Handling
While PODEs are generally considered to have low toxicity, appropriate safety precautions should always be taken when handling them in a laboratory or industrial setting.[2]
-
General Handling: Use in a well-ventilated area and avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[14]
-
Fire Safety: PODEs are combustible. Keep away from open flames and sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14][15]
-
Stability: Polyoxymethylenes can be unstable in the presence of strong acids and may decompose upon heating, potentially releasing formaldehyde.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4,6,8,10,12-Hexaoxatridecane (DMM5) is a scientifically and industrially relevant polyoxymethylene dimethyl ether. Its well-defined chemical and physical properties, particularly its high oxygen content and cetane number, make it a highly effective diesel fuel additive for reducing harmful emissions. The synthesis and purification of this compound are achievable through established chemical processes. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in research and development.
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